molecular formula C15H25N3O B2725987 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine CAS No. 904806-46-8

2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine

Cat. No.: B2725987
CAS No.: 904806-46-8
M. Wt: 263.385
InChI Key: YZULNEQSMUXOAX-UHFFFAOYSA-N
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Description

2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 4-ethylpiperazine.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-methoxybenzaldehyde and 4-ethylpiperazine under acidic or basic conditions.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Optimization of Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine
  • 2-(4-Propyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine

Uniqueness

2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine is unique due to its specific ethyl substitution on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-3-17-8-10-18(11-9-17)14(12-16)13-6-4-5-7-15(13)19-2/h4-7,14H,3,8-12,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZULNEQSMUXOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(CN)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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